molecular formula C13H17NO4 B8502240 Ethyl 2-(4-acetamidophenoxy)propanoate

Ethyl 2-(4-acetamidophenoxy)propanoate

Cat. No.: B8502240
M. Wt: 251.28 g/mol
InChI Key: XHEBOCNZQJMUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-acetamidophenoxy)propanoate is an ester derivative featuring a phenoxy group substituted with an acetamido moiety at the para position and an ethyl propanoate side chain.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl 2-(4-acetamidophenoxy)propanoate

InChI

InChI=1S/C13H17NO4/c1-4-17-13(16)9(2)18-12-7-5-11(6-8-12)14-10(3)15/h5-9H,4H2,1-3H3,(H,14,15)

InChI Key

XHEBOCNZQJMUHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

Ethyl 2-(4-(Cyanomethyl)phenoxy)propanoate (1b)
  • Structure: Contains a cyanomethyl group (-CH2CN) on the phenoxy ring instead of acetamido.
  • Key Data :
    • 1H NMR : δ 1.18 ppm (ethyl ester protons), δ 4.69 ppm (methine proton adjacent to ester) .
    • Mass Spectrometry : m/z 256 [M + Na]+ .
2-(4-Acetamidophenoxy)-2-methylpropanoic Acid
  • Structure: Carboxylic acid derivative with a methyl group at the propanoate α-position.
  • Key Data : Crystallographic studies confirm a planar acetamido group and hydrogen-bonding interactions involving the carboxylic acid moiety .
  • Comparison : The carboxylic acid group enhances water solubility and acidity (pKa ~4-5) compared to the ethyl ester (pKa ~8-9), making it more suitable for ionic interactions in biological systems.
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate
  • Structure: Features a conjugated cyanoacrylate system with a methoxyphenyl group.
  • Key Data : Syn-periplanar conformation (C4–C8–C9–C10 torsion angle = 3.2°) stabilizes conjugation, enhancing reactivity in Diels-Alder reactions .
  • Comparison: The absence of an ester-linked propanoate chain in this compound limits its utility as a prodrug but increases its suitability as a Michael acceptor in synthetic chemistry.

Functional and Application-Based Comparisons

Herbicidal Esters (e.g., Fenoxaprop ethyl, Quizalofop ethyl)
  • Structure: Chlorinated or quinoxalinyl-substituted phenoxypropanoates.
  • Key Data: Fenoxaprop ethyl: Contains a benzoxazolyloxy group; used as a grass herbicide . Quizalofop ethyl: Includes a quinoxaline moiety; inhibits acetyl-CoA carboxylase in plants .
  • Comparison: The acetamido group in Ethyl 2-(4-acetamidophenoxy)propanoate contrasts with the heterocyclic substituents in herbicides, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals).
Ethyl 2-(4-iodophenoxy)propanoate
  • Structure: Iodo-substituted phenoxypropanoate.
  • Key Data : Molecular weight = 320.13 g/mol (vs. 265.27 g/mol for the acetamido analog) .

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